molecular formula C11H14O3 B1345242 4-(Ethoxymethyl)phenylacetic acid CAS No. 902836-14-0

4-(Ethoxymethyl)phenylacetic acid

Cat. No.: B1345242
CAS No.: 902836-14-0
M. Wt: 194.23 g/mol
InChI Key: JSRDATKLAHCUBB-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenylacetic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Research has developed efficient methodologies for synthesizing phenylacetic acid derivatives, which are valuable in various chemical syntheses. An example includes the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a precursor to the antidiabetic drug repaglinide, highlighting a cost-effective and improved yield process over traditional methods (M. Salman et al., 2002). Similarly, other studies focus on synthesizing derivatives like 4-ethoxyphenylacetic acid through Williamson etherification, achieving high yields under optimized conditions (Sun Na-bo, 2006).

Chemical Modification and Applications

Chemical modifications of phenylacetic acid derivatives have been explored to produce compounds with potential industrial applications. For example, fluorescent amino acid derivatives were synthesized for applications in biochemical studies, demonstrating the versatility of phenylacetic acid derivatives in creating bioactive molecules with specific fluorescent properties (G. Kóczán et al., 2001).

Metabolic Engineering and Aromatic Compound Production

Metabolic engineering efforts have expanded to include the production of aromatic compounds through engineered Escherichia coli strains. By expanding the shikimate pathway, E. coli strains were engineered to produce phenylacetic acid among other aromatic compounds, demonstrating the biotechnological applications of phenylacetic acid derivatives in producing valuable compounds from renewable resources (D. Koma et al., 2012).

Green Chemistry and Novel Syntheses

Research into green chemistry has led to the development of novel synthesis pathways for phenylacetic acid derivatives. A study demonstrated an efficient and environmentally friendly synthesis of thiazol-2(3H)-imine derivatives in ionic liquid media, showcasing the application of green chemistry principles in the synthesis of functionalized phenylacetic acid derivatives (A. Shahvelayati et al., 2017).

Safety and Hazards

4-(Ethoxymethyl)phenylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-(Ethoxymethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of aromatic compounds, such as phenylacetic acid catabolic enzymes . These interactions are crucial for understanding the metabolic pathways and the role of this compound in cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, phenylacetic acid, a related compound, has been shown to induce endothelial cell senescence and impair angiogenesis . This suggests that this compound may have similar effects on cellular processes, although specific studies on this compound are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to bind with specific enzymes, leading to enzyme inhibition or activation. For instance, phenylacetic acid has been shown to interact with enzymes involved in the penicillin biosynthesis pathway, such as phenylacetyl-CoA ligase . This interaction is crucial for understanding the biochemical pathways and the role of this compound in these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that phenylacetic acid, a related compound, is stable under certain conditions but can degrade over time . This degradation can affect its long-term effects on cellular function, making it essential to monitor the stability of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of phenylacetic acid have been shown to be toxic to certain fungi . This suggests that this compound may also exhibit dose-dependent effects, including potential toxicity at high doses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the degradation of aromatic compounds. For instance, phenylacetic acid is a central intermediate in the bacterial degradation of aromatic components, involving multiple enzymes and a transcriptional regulator . These interactions are essential for understanding the metabolic flux and the role of this compound in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For example, phenylacetic acid is transported into peroxisomes by the PaaT protein in Penicillium chrysogenum . This transport is crucial for its localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, phenylacetic acid is localized in the peroxisomal membrane in Penicillium chrysogenum . This localization is essential for its role in biochemical pathways and its interactions with other biomolecules.

Properties

IUPAC Name

2-[4-(ethoxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDATKLAHCUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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